3-Amino-N-(2-methoxyethyl)propanamide hydrochloride
Overview
Description
“3-Amino-N-(2-methoxyethyl)propanamide hydrochloride” is a chemical compound used in scientific research . It has a molecular formula of C6H15ClN2O2 and an average mass of 182.648 Da . Its unique properties make it valuable for studying biological processes and developing new drugs.
Molecular Structure Analysis
The InChI code for “3-Amino-N-(2-methoxyethyl)propanamide” is 1S/C6H14N2O2/c1-10-5-4-8-6(9)2-3-7/h2-5,7H2,1H3,(H,8,9) . This indicates that the molecule contains a methoxyethyl group attached to a nitrogen atom, which is part of an amide functional group.Scientific Research Applications
Role in Antimicrobial Studies
A series of 2-(6-methoxy-2-naphthyl)propionamide derivatives, synthesized via the reaction of naproxenoyl chloride with different amino compounds, including 3-Amino-N-(2-methoxyethyl)propanamide hydrochloride, showed significant antibacterial and antifungal activities. This suggests the compound's relevance in the development of new antimicrobial agents, highlighting its importance in medical and pharmaceutical research (Helal, 2013).
Potential in Cancer Research
A study on novel derivatives of 3-[(4-Methoxyphenyl)amino]propanehydrazide, potentially involving similar compounds, demonstrated noteworthy antioxidant and anticancer activities. These findings underscore the compound's potential utility in developing new anticancer therapies, indicating its significant role in advancing cancer research (Tumosienė, 2020).
Exploration in Other Chemical Syntheses
The compound's derivatives and related structures have been explored in various chemical syntheses and applications, reflecting its broad utility in chemical research. For instance, its involvement in the synthesis of different propanamide derivatives and their subsequent applications in various fields illustrates its versatility and importance in chemical and pharmaceutical sciences (Lim, 2018).
properties
IUPAC Name |
3-amino-N-(2-methoxyethyl)propanamide;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2O2.ClH/c1-10-5-4-8-6(9)2-3-7;/h2-5,7H2,1H3,(H,8,9);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WRSVRXLGHKNPPR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)CCN.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H15ClN2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-N-(2-methoxyethyl)propanamide hydrochloride | |
CAS RN |
1220019-38-4 | |
Record name | Propanamide, 3-amino-N-(2-methoxyethyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1220019-38-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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